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Compound of Interest

Compound Name:
(2,4-Dimethoxyphenyl)(4-

methoxyphenyl)methanone

Cat. No.: B1595447 Get Quote

An In-Depth Technical Guide to (2,4-
Dimethoxyphenyl)(4-methoxyphenyl)methanone
Introduction: Understanding the Benzophenone
Scaffold
The benzophenone framework, characterized by a central carbonyl group bonded to two

phenyl rings, is a ubiquitous and privileged scaffold in the fields of medicinal chemistry,

materials science, and industrial applications. These diaryl ketones are of significant interest

due to their presence in numerous pharmacologically active natural products and their

versatility as synthetic building blocks.[1] Natural benzophenones exhibit a wide array of

biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant

properties.[1]

This guide focuses on a specific, synthetically accessible derivative: (2,4-Dimethoxyphenyl)(4-
methoxyphenyl)methanone, also known as 2,4,4'-trimethoxybenzophenone. We will provide

a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via

Friedel-Crafts acylation, a thorough guide to its characterization using modern spectroscopic

techniques, and a discussion of its potential applications grounded in the established activities

of the broader benzophenone class.
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Core Compound Characteristics
A precise understanding of a molecule's fundamental properties is the bedrock of any research

endeavor. The key identifiers and physicochemical properties for (2,4-Dimethoxyphenyl)(4-
methoxyphenyl)methanone are summarized below.

Property Value Source(s)

IUPAC Name
(2,4-Dimethoxyphenyl)(4-

methoxyphenyl)methanone
N/A

Synonym(s)
2,4,4'-

Trimethoxybenzophenone
[2]

CAS Number 4038-15-7 [2][3]

Molecular Formula C₁₆H₁₆O₄ [2][3]

Molecular Weight 272.30 g/mol [3]

The structure of this molecule, featuring three electron-donating methoxy groups, suggests

specific electronic properties that influence its reactivity and potential as a scaffold in drug

design. The methoxy groups on the 2,4-substituted ring strongly activate it towards electrophilic

substitution, a key principle leveraged in its synthesis.

Caption: Chemical structure of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone.

Synthesis Protocol: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-

Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an

aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[1]

Causality of Experimental Design
The synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is logically achieved

by the reaction between 1,3-dimethoxybenzene and 4-methoxybenzoyl chloride.
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Choice of Reactants: 1,3-dimethoxybenzene serves as the nucleophilic aromatic ring. Its two

methoxy groups are powerfully activating and ortho-, para-directing. This ensures that

acylation occurs at the C4 position (para to one methoxy group and ortho to the other), which

is sterically accessible and electronically enriched. 4-methoxybenzoyl chloride provides the

electrophilic acylium ion upon activation by the Lewis acid.

Choice of Catalyst: Aluminum chloride (AlCl₃) is a highly effective and common Lewis acid

for this transformation. It coordinates with the chlorine atom of the acyl chloride, polarizing

the carbonyl bond and facilitating the formation of the reactive acylium ion electrophile.

Anhydrous conditions are critical, as AlCl₃ reacts vigorously with water, which would

deactivate the catalyst.

Choice of Solvent: An inert, non-polar solvent such as dichloromethane (DCM) is ideal. It

readily dissolves the reactants but does not compete in the reaction. Its low boiling point also

simplifies removal during the workup procedure.

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial

exothermic reaction between the Lewis acid and the acyl chloride. Allowing the reaction to

proceed to room temperature provides sufficient thermal energy for the substitution to go to

completion.

Preparation

Reaction Workup & Purification

Suspend AlCl₃ in anhydrous DCM Cool suspension to 0 °C

Add reactant solution dropwise to AlCl₃ suspensionDissolve reactants in DCM Allow to warm to RT and stir for 2-4h Quench with ice-cold HCl Extract with DCM Wash organic layer (NaHCO₃, brine) Dry (Na₂SO₄), filter, and concentrate Purify by column chromatography or recrystallization

Click to download full resolution via product page

Caption: General experimental workflow for Friedel-Crafts acylation.
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Detailed Step-by-Step Methodology
This protocol is a self-validating system based on established chemical principles. Adherence

to anhydrous conditions is paramount for success.

Catalyst Preparation: To a flame-dried, three-neck round-bottom flask equipped with a

magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2

equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen

atmosphere. Cool the suspension to 0 °C in an ice-water bath.

Reactant Addition: In a separate flask, dissolve 1,3-dimethoxybenzene (1.0 equivalent) and

4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the

addition funnel.

Reaction Execution: Add the reactant solution dropwise to the stirred AlCl₃ suspension over

30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete,

remove the ice bath and allow the mixture to warm to room temperature. Stir for an

additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography

(TLC).

Aqueous Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker

containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum

complexes and separates the product into the organic layer.

Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the

layers and extract the aqueous layer twice with DCM. Combine the organic layers and wash

sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to

neutralize any remaining acid, followed by a saturated brine solution to remove residual

water.

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and remove the solvent under reduced pressure using a rotary evaporator. The

resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by flash column chromatography on silica gel.

Spectroscopic Characterization
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Structural elucidation and purity assessment are achieved through a combination of

spectroscopic methods. While a dedicated, published spectrum for 2,4,4'-

trimethoxybenzophenone is not readily available in public databases, its expected spectral

features can be reliably predicted based on its structure and comparison with closely related,

well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Expected ¹H NMR Signals (in CDCl₃):

Aromatic Protons (7H): The proton signals for the two aromatic rings will appear in the range

of δ 6.4-7.8 ppm. The 2,4-dimethoxyphenyl ring will show a characteristic ABC spin system,

while the 4-methoxyphenyl ring will exhibit a typical AA'BB' system (two doublets).

Methoxy Protons (9H): Three distinct singlets are expected, each integrating to 3H, likely in

the range of δ 3.8-3.9 ppm.

Expected ¹³C NMR Signals (in CDCl₃):

Carbonyl Carbon (1C): A characteristic signal for the ketone carbonyl will appear downfield,

typically around δ 194-196 ppm.[4]

Aromatic Carbons (12C): Signals will appear in the δ 98-165 ppm region. The carbons

bearing methoxy groups (C2, C4, C4') will be the most deshielded in this region.

Methoxy Carbons (3C): Three signals are expected in the δ 55-56 ppm range.[4]

Table 3.1: Comparative NMR Data of Related Benzophenones (in CDCl₃)
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Compound
Key ¹H NMR
Signals (δ, ppm)

Key ¹³C NMR
Signals (δ, ppm)

Source

bis(4-

methoxyphenyl)metha

none

7.78 (d, 4H), 6.97 (d,

4H), 3.89 (s, 6H)

194.6 (C=O), 162.9,

132.3, 130.8, 113.5,

55.5 (OCH₃)

[4]

(4-Methoxyphenyl)

(phenyl)methanone

7.81-7.84 (m, 2H),

7.40-7.58 (m, 5H),

6.94-6.97 (m, 2H),

3.88 (s, 3H)

195.6 (C=O), 163.2,

138.3, 132.6, 131.9,

130.1, 129.8, 128.2,

113.6, 55.5 (OCH₃)

[5]

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3.2: Expected and Comparative IR Absorption Bands

Vibration Type
Functional
Group

Expected
Wavenumber
(cm⁻¹)

Comparative
Wavenumber
(cm⁻¹)

Source(s)

C=O Stretch Diaryl Ketone ~1640 - 1660

1639 (bis(4-

methoxyphenyl)

methanone)

[4]

C-H Stretch Aromatic ~3000 - 3100 N/A N/A

C-H Stretch Aliphatic (CH₃) ~2850 - 2980 N/A N/A

C=C Stretch Aromatic Ring
~1580 - 1600,

~1450 - 1500
N/A N/A

C-O Stretch Aryl Ether

~1250

(asymmetric),

~1030

(symmetric)

N/A N/A
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The most diagnostic peak in the IR spectrum is the strong absorption band corresponding to

the carbonyl (C=O) stretching vibration. Its position provides evidence for the conjugated

ketone system.[6]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

compound's identity.

Molecular Ion Peak (M⁺): For C₁₆H₁₆O₄, the exact mass is 272.10. A high-resolution mass

spectrometer should detect a molecular ion peak [M]⁺ at m/z ≈ 272.1049. A low-resolution

instrument will show the nominal mass at m/z = 272.

Fragmentation Pattern: The most likely fragmentation pathways involve the cleavage of the

bonds adjacent to the carbonyl group, leading to the formation of acylium ions. Key expected

fragments would include:

[M - OCH₃]⁺: Loss of a methoxy radical (m/z ≈ 241).

[C₈H₇O₂]⁺: The 4-methoxybenzoyl cation (m/z = 135). This is often a very stable and

abundant fragment for methoxy-substituted benzophenones.[7]

[C₉H₉O₃]⁺: The 2,4-dimethoxybenzoyl cation (m/z = 165).

Potential Applications in Research and Drug
Development
While specific studies on (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone are limited,

the extensive research on the benzophenone scaffold provides a strong rationale for its

investigation in several areas.

Anticancer and Antileukemic Research: Numerous benzophenone derivatives, including

those with dimethoxy substitutions, have demonstrated significant antileukemic activities.[1]

The title compound serves as an excellent candidate for screening against various cancer

cell lines, such as K562 and CEM human leukemic cells.[1]
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Anti-inflammatory Agents: Benzophenones are known to exhibit anti-inflammatory effects,

partly through the inhibition of pro-inflammatory cytokines like TNF-α.[1] This molecule could

be evaluated in standard assays, such as those measuring the inhibition of cyclooxygenase

(COX) enzymes or cytokine release.

Antimicrobial and Antiviral Discovery: The benzophenone core is present in many natural

products with potent antimicrobial and antiviral activities.[1] (2,4-Dimethoxyphenyl)(4-
methoxyphenyl)methanone could be tested for efficacy against a panel of pathogenic

bacteria, fungi, and viruses.

Photophysical Applications: Benzophenones are renowned for their use as photoinitiators in

polymerization and as UV stabilizers in cosmetics and plastics.[8][9] The specific substitution

pattern of the three methoxy groups will influence the molecule's absorption spectrum and

intersystem crossing efficiency, making it a candidate for studies in materials science and

photochemistry.

Conclusion
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a readily synthesizable derivative of

the pharmacologically and industrially significant benzophenone scaffold. This guide provides

the foundational knowledge required for its preparation and characterization, adhering to the

principles of scientific integrity and causality. By detailing a robust synthesis protocol and a

comprehensive analytical framework, we empower researchers to produce this compound with

high purity and confidently explore its potential in drug discovery, materials science, and other

advanced applications. The established biological activities of the broader benzophenone class

provide a compelling basis for the future investigation of this specific and promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5292226.htm
https://www.scbt.com/p/2-4-4prime-trimethoxybenzophenone-4038-15-7
https://www.rsc.org/suppdata/c5/nj/c5nj02734a/c5nj02734a1.pdf
https://www.rsc.org/suppdata/ra/c4/c4ra08764j/c4ra08764j1.pdf
https://www.researchgate.net/publication/245333886_Infrared_Spectra_of_Benzophenone-Ketyls_Effects_of_Meta_and_Para-Substituents_on_the_vCO_Frequencies_Correlation_Of_vCO_Of_Substituted_Benzophenone-ketyls_With_The_Hueckel_PCO_Bond_Order
https://pubchem.ncbi.nlm.nih.gov/compound/4_4_-Dimethoxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/4_4_-Dimethoxybenzophenone
https://pubmed.ncbi.nlm.nih.gov/12209185/
https://pubmed.ncbi.nlm.nih.gov/12209185/
https://pubmed.ncbi.nlm.nih.gov/12209185/
https://pubmed.ncbi.nlm.nih.gov/20640959/
https://pubmed.ncbi.nlm.nih.gov/20640959/
https://www.benchchem.com/product/b1595447#molecular-weight-and-formula-of-2-4-dimethoxyphenyl-4-methoxyphenyl-methanone
https://www.benchchem.com/product/b1595447#molecular-weight-and-formula-of-2-4-dimethoxyphenyl-4-methoxyphenyl-methanone
https://www.benchchem.com/product/b1595447#molecular-weight-and-formula-of-2-4-dimethoxyphenyl-4-methoxyphenyl-methanone
https://www.benchchem.com/product/b1595447#molecular-weight-and-formula-of-2-4-dimethoxyphenyl-4-methoxyphenyl-methanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595447?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

